Lipegfilgrastim

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lipegfilgrastim is a pegylated, recombinant granulocyte colony-stimulating factor (G-CSF) used to reduce the duration of chemotherapy-induced neutropenia and the incidence of febrile neutropenia in patients undergoing cytotoxic chemotherapy . It is marketed under the brand name Lonquex and is administered via subcutaneous injection . This compound is a covalent conjugate of Filgrastim with a single methoxy polyethylene glycol (PEG) molecule, which enhances its stability and prolongs its half-life .

准备方法

Synthetic Routes and Reaction Conditions: Lipegfilgrastim is synthesized using a highly site-specific glycoPEGylation technology . The process involves the selective addition of PEG to a glycan moiety attached to the protein. This is achieved by enzymatically attaching an O-glycan to a specific threonine residue on the G-CSF protein, followed by the transfer of a PEG-sialic acid derivative to the O-glycan .

Industrial Production Methods: The industrial production of this compound involves recombinant DNA technology, where the G-CSF protein is expressed in Escherichia coli (E. coli). The protein is then purified and subjected to the glycoPEGylation process to produce the final product .

化学反应分析

Types of Reactions: Lipegfilgrastim primarily undergoes proteolytic degradation rather than chemical reactions like oxidation, reduction, or substitution . The PEG moiety protects the active molecule from enzymatic degradation, allowing for a longer half-life .

Common Reagents and Conditions: The glycoPEGylation process involves the use of enzymes such as N-acetylgalactosaminyltransferase and sialyltransferase, along with reagents like PEG-sialic acid derivatives .

Major Products: The major product of the glycoPEGylation process is this compound itself, with a molecular weight of approximately 39,000 Da .

科学研究应用

Lipegfilgrastim is primarily used in the medical field to manage chemotherapy-induced neutropenia . It stimulates the production of neutrophils, thereby reducing the risk of infections in cancer patients undergoing myelosuppressive chemotherapy . Additionally, it has been studied for its efficacy and safety in various types of cancer, including breast cancer and non-Hodgkin lymphoma .

作用机制

Lipegfilgrastim exerts its effects by binding to the G-CSF receptor on hematopoietic cells, stimulating the proliferation, differentiation, and activation of neutrophil progenitors . This leads to an increase in the production of neutrophils, which helps to mitigate the effects of chemotherapy-induced neutropenia . The PEG moiety in this compound prolongs its half-life by protecting it from enzymatic degradation .

相似化合物的比较

- Filgrastim

- Pegfilgrastim

Comparison: Lipegfilgrastim is similar to Filgrastim and Pegfilgrastim in that all three are granulocyte colony-stimulating factors used to manage neutropenia . this compound is unique due to its glycoPEGylation, which provides a longer half-life and allows for less frequent dosing compared to Filgrastim . Compared to Pegfilgrastim, this compound has shown similar efficacy but with a potentially better safety profile in some studies .

属性

Key on ui mechanism of action |

Endogenous granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates neutrophil progenitors. It is produced mainly by monocytes, fibroblasts and endothelial cells to promote the development of neutrophils and increase their proliferation and maturation. Subsequently, G-SCF stimulates the release of matured neutrophils from the bone marrow storage pools into the peripheral blood to enhance their function. Via binding to to the human G-CSF receptors, lipegfilgrastim activates the receptor signalling pathway as a growth factor to stimulate proliferation of haematopoietic progenitor cells and their differentiation into mature cells, and promote subsequent release into the peripheral blood. This stimulatory effect of lipegfilgrastim may extend to other single lineage and multilineage progenitors and pluripotent haematopoietic stem cells. The presence of the PEG moiety in lipegfilgrastim decreases the plasma clearance and extends the drug's terminal elimination half-life, allowing for less frequent dosing. |

|---|---|

CAS 编号 |

1117844-87-7 |

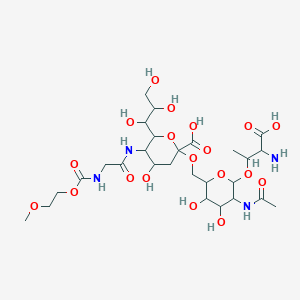

分子式 |

C27H46N4O19 |

分子量 |

730.7 g/mol |

IUPAC 名称 |

2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43) |

InChI 键 |

GAQMWPRWVIGRRV-UHFFFAOYSA-N |

规范 SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)